molecular formula C26H22F3NO4 B1302892 (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid CAS No. 270065-78-6

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid

Cat. No. B1302892
CAS RN: 270065-78-6
M. Wt: 469.5 g/mol
InChI Key: SHSVTUCIAQWRSI-SFHVURJKSA-N
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Description

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid is a useful research compound. Its molecular formula is C26H22F3NO4 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Persistence and Bioaccumulation

  • Perfluorinated Acids and Bioaccumulation : Research on perfluorinated acids, which share structural similarities with fluorinated compounds, shows that bioconcentration and bioaccumulation are directly related to the length of the compound's fluorinated carbon chain. This study provides insight into the environmental behavior of fluorinated compounds, suggesting that those with shorter carbon chains are less likely to bioaccumulate according to regulatory criteria (Conder et al., 2008).

Applications in Drug Synthesis

  • Levulinic Acid in Drug Synthesis : Levulinic acid, with its carbonyl and carboxyl functional groups, offers flexibility in drug synthesis, demonstrating the potential for derivatives of complex molecules to be used in medical applications, including cancer treatment. This highlights the utility of compounds with similar functional groups in the synthesis of pharmacologically active molecules (Zhang et al., 2021).

Chemical Synthesis and Material Applications

  • Phosphonic Acid Synthesis : Phosphonic acid derivatives are employed across various fields, including drug development, due to their bioactive properties. This review underscores the diverse applications of compounds with phosphonic acid functional groups, echoing the relevance of structurally complex acids in scientific research (Sevrain et al., 2017).

Anticancer Agents

  • Cinnamic Acid Derivatives as Anticancer Agents : This paper reviews the synthesis and biological evaluation of cinnamic acid derivatives, including those with additional functional groups, for their anticancer properties. It highlights the potential of structurally specific compounds for medicinal research (De et al., 2011).

Sorption Properties

  • Sorption of Herbicides to Soil : The review focuses on the sorption properties of phenoxy herbicides, demonstrating the impact of functional groups on environmental interactions and the potential for similar studies on other compounds (Werner et al., 2012).

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)17-7-5-6-16(12-17)13-18(14-24(31)32)30-25(33)34-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,18,23H,13-15H2,(H,30,33)(H,31,32)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSVTUCIAQWRSI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201124213
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-(trifluoromethyl)phenyl)butanoic acid

CAS RN

270065-78-6
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270065-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201124213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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